4-(Benzyloxy)-5-chloro-2-methoxyaniline
Description
4-(Benzyloxy)-5-chloro-2-methoxyaniline is a substituted aniline derivative characterized by three functional groups: a benzyloxy (-OCH₂C₆H₅) substituent at position 4, a chlorine atom at position 5, and a methoxy (-OCH₃) group at position 2 on the benzene ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, agrochemicals, and organic materials.
Properties
Molecular Formula |
C14H14ClNO2 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14ClNO2/c1-17-14-8-13(11(15)7-12(14)16)18-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3 |
InChI Key |
NVKODZNTOBXIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-chloro-2-methoxyaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 4-chloro-2-methoxyaniline with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-chloro-2-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of nitro groups results in the formation of corresponding amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-5-chloro-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-chloro-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the chlorine and methoxy groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The benzyloxy group in this compound provides greater steric hindrance and lipophilicity compared to the butoxy group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde .
- Functional Group Diversity: The aldehyde group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde may confer higher electrophilicity, while the methanone in the benzothiazole derivative enables conjugation and π-interactions .
Physicochemical Properties
- Solubility : The benzyloxy group likely reduces aqueous solubility compared to smaller substituents (e.g., methoxy or fluoro). For example, 4-chloro-5-fluoro-2-methoxyaniline (175.59 g/mol) may exhibit better solubility in polar solvents than the benzyloxy analog (275.72 g/mol) due to lower molecular weight and absence of bulky aromatic groups .
- Thermal Stability: The methanone derivative with benzothiazole (414.29 g/mol) demonstrates a rigid crystal lattice due to C-H···N and C-H···O interactions, suggesting higher thermal stability than flexible aniline derivatives .
Notes
Data Limitations : Direct experimental data on this compound are scarce; comparisons rely on structural analogs from literature .
Safety Considerations : Substituents like benzyloxy may necessitate specialized handling protocols beyond standard aniline precautions.
Research Gaps : Further studies on crystallography, toxicity, and synthetic applications of the target compound are recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
